2,3,4,6-Tetra-O-benzyl-D-glucopyranose

Übersicht

Beschreibung

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . It is a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose involves adding 19.4g of 2,3,4,6-tetra-O-benzyl-β-D-glucosinolate to 500mL of acetone, and then adding 18.7g of N-bromosuccinyl in batches with stirring Imine (NBS). After the addition, the reaction is carried out at 25°C for 0.5h .Molecular Structure Analysis

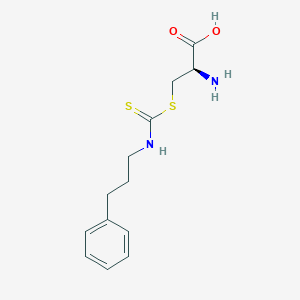

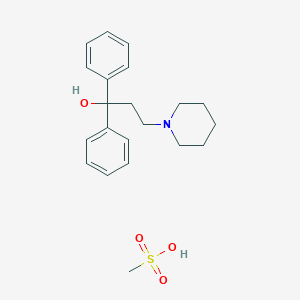

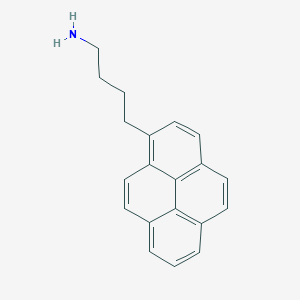

The molecular formula of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is C34H36O6 . Its molecular weight is 540.65 .Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is useful in organic synthesis. It enables the preparation of α-glucopyranosyl chloride as well as 1-C-α-D-glucopyranosyl derivatives. It can also be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions .Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a solid substance . Its melting point is between 145-149°C . The optical activity is [α]20/D +49±2°, c = 2% in dioxane .Wissenschaftliche Forschungsanwendungen

Preparation of α-glucopyranosyl Chloride

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used in the preparation of α-glucopyranosyl chloride . This compound is a key intermediate in the synthesis of various glucopyranosyl derivatives.

Synthesis of 1-C-α-D-glucopyranosyl Derivatives

This compound is also used in the synthesis of 1-C-α-D-glucopyranosyl derivatives . These derivatives have a wide range of applications in the field of medicinal chemistry and drug discovery.

Glucosylation Reactions

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used for glucosylation reactions . Glucosylation is a type of glycosylation, a crucial process in biology for the modification of proteins and lipids.

Preparation of D-Glucopyranosyl Derivatives

It can be used in the preparation of important D-glucopyranosyl derivatives for glucosylation and other reactions . These derivatives are often used in the development of new pharmaceuticals and bioactive compounds.

Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is used in the improved preparations of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose . This compound is a key intermediate in the synthesis of various glucopyranosyl derivatives.

Preparation of 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranose

It is also used in the preparation of 2,3,4,6-tetra-O-benzyl-α-D-galactopyranose . This compound is a key intermediate in the synthesis of various galactopyranosyl derivatives.

Wirkmechanismus

Target of Action

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is primarily used as a reagent in organic synthesis . It is utilized for the preparation of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives . These derivatives can be further used in the synthesis of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Mode of Action

The compound acts as an intermediate for glucosylation couplings . It can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of glucosylated derivatives .

Result of Action

The primary result of the action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is the production of α-glucopyranosyl chloride and 1-C-α-D-glucopyranosyl derivatives . These derivatives can be further used in the synthesis of important D-glucopyranosyl derivatives for glucosylation and other reactions .

Action Environment

The action of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is influenced by the conditions of the reaction in which it is used. For instance, the conversion of the compound into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate requires the presence of trichloroacetonitrile and a base . The stability and efficacy of the compound can be affected by factors such as temperature, pH, and the presence of other reactants.

Safety and Hazards

Zukünftige Richtungen

2,3,4,6-Tetra-O-benzyl-D-glucopyranose is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of Alzheimer’s disease, diabetes, and cancer . Its future directions are likely to continue in this area, with potential for new applications in pharmaceutical research and development .

Eigenschaften

IUPAC Name |

(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-BKJHVTENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232816 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-OL | |

CAS RN |

4132-28-9 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A1: The molecular formula is C34H38O6, and its molecular weight is 542.66 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, multiple studies utilize 1H NMR spectroscopy and mass spectrometry to characterize the compound and its derivatives. [, , , , , ]

Q3: What makes 2,3,4,6-Tetra-O-benzyl-D-glucopyranose a valuable starting material in organic synthesis?

A3: Its readily available benzyl protecting groups allow for selective deprotection and manipulation of the hydroxyl groups, enabling the synthesis of various carbohydrate derivatives. [, , , , , , , , , , , ]

Q4: Can you provide examples of compounds synthesized using 2,3,4,6-Tetra-O-benzyl-D-glucopyranose as a starting material?

A4: Researchers have successfully synthesized various compounds, including:

- (+)-Nojirimycin: A potent glucosidase inhibitor synthesized from 2,3,4,6-Tetra-O-benzyl-D-glucopyranose through a multi-step process involving oxidation, reduction, and deprotection steps. []

- Ferrocenyl carbohydrate conjugates: These conjugates, synthesized by coupling reactions with ferrocene carbonyl chloride, show potential as antimalarial agents. []

- C-D-glucopyranosyl derivatives: Synthesized by reacting the compound, activated by trifluoroacetic anhydride, with silyl enol ethers, allylsilane, or activated aromatic nucleophiles. []

- C-glucopyranosylproline hybrids: These hybrids, incorporated into peptides, allow for controlled variation of prolyl trans/cis-amide rotamer populations. []

- l-ido-1-deoxynojirimycin derivatives: These were synthesized via a three-step process involving reductive amination, "borrowing hydrogen" under neat conditions, and debenzylation. []

Q5: What are some of the key reactions this compound can undergo?

A5: 2,3,4,6-Tetra-O-benzyl-D-glucopyranose can undergo various reactions, including:

- Glycosylation reactions: It acts as a glycosyl donor in the synthesis of both α- and β-glycosides under specific catalytic conditions. [, , , , ]

- Wittig-Horner reactions: This reaction allows for the synthesis of both α- and β-glycosyl acetates. [, ]

- Reductive amination: This reaction pathway facilitates the introduction of amine functionalities, essential for synthesizing iminosugars like l-ido-1-deoxynojirimycin derivatives. []

- Conversion to L-sorbopyranose: This transformation can be achieved using bromomagnesium salts in dichloromethane. [, ]

Q6: What role does stereoselectivity play in reactions involving 2,3,4,6-Tetra-O-benzyl-D-glucopyranose?

A6: Stereoselectivity is crucial in utilizing this compound. For instance:

- C-glucopyranosyl derivatization: Reactions with silyl enol ethers or allylsilane yield α-anomers, while activated aromatic nucleophiles result in β-anomers. []

- C-allylation: Reactions with allyltrimethylsilane in the presence of trimethylsilyl trifluoromethanesulfonate predominantly yield α-C-allylated C-alkyl glucopyranosides. [, ]

- Mercuricyclisation: This reaction offers a stereospecific route to 1,5-trans (α-D) C-glucopyranosyl derivatives. []

Q7: How does the choice of catalyst influence the outcome of reactions with this compound?

A7: Different catalysts can significantly impact the stereochemical outcome:

- Lewis acids: The choice of Lewis acid catalyst influences the stereoselectivity in C-glycosylation reactions, leading to either α- or β-anomers. [, ]

- Tin-mediated alkylation: This approach allows for the introduction of specific protecting groups, facilitating the synthesis of desired carbohydrate derivatives. []

- Combination catalysts: Using a combination of SnCl4 and AgClO4 leads to α-glucoside formation, while SiCl4 and AgClO4 favor β-glucoside formation. []

Q8: Is there information available about the stability of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose under different conditions?

A8: While specific stability data is limited in the provided research, the benzyl protecting groups offer stability during various synthetic transformations. Deprotection typically requires specific conditions, suggesting relative stability under standard storage conditions. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.